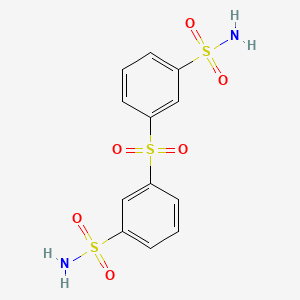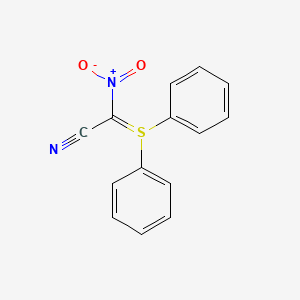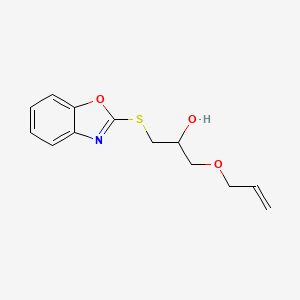
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol
Descripción general
Descripción
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an allyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and aldehydes or ketones under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiols or disulfides under basic conditions.
Formation of Allyl Ether Moiety: The final step involves the reaction of the sulfanyl-benzoxazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The allyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted allyl ether derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Uniqueness
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is unique due to its combination of a benzoxazole ring, a sulfanyl group, and an allyl ether moiety, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-16-8-10(15)9-18-13-14-11-5-3-4-6-12(11)17-13/h2-6,10,15H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIMYXFWJHANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CSC1=NC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


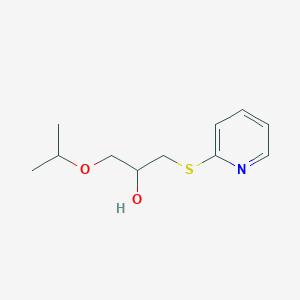
![N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3845486.png)
![2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845494.png)
![2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3845501.png)
![2-[(3-nitrocarbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)
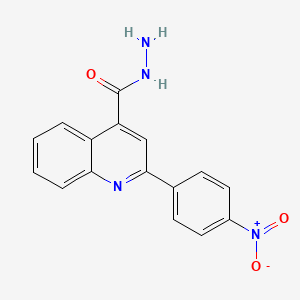
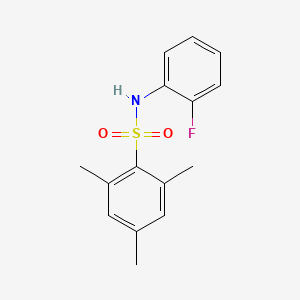
![N,N'-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B3845557.png)
![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)
